molecular formula C15H18N2O B8254527 Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile

Cat. No.: B8254527
M. Wt: 242.32 g/mol
InChI Key: OZEALBBDQXKEKW-GOOCMWNKSA-N
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Description

Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile is a bicyclic compound featuring a unique 3-oxa-9-azabicyclo[3.3.1]nonane scaffold. Key structural attributes include:

  • Bicyclic framework: A rigid [3.3.1]nonane system with nitrogen (aza) and oxygen (oxa) heteroatoms.
  • Substituents: A benzyl group at the 9-position and a carbonitrile group at the 7-position.
  • Stereochemistry: The exo configuration at the 9-position ensures spatial orientation critical for reactivity and interactions.

Properties

IUPAC Name

(1S,5R)-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c16-8-13-6-14-10-18-11-15(7-13)17(14)9-12-4-2-1-3-5-12/h1-5,13-15H,6-7,9-11H2/t13?,14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEALBBDQXKEKW-GOOCMWNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1N2CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H](N2CC3=CC=CC=C3)CC1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson Tropinone Synthesis-Based Approach

The Robinson tropinone synthesis, traditionally used for tropane alkaloids, has been adapted for bicyclo[3.3.1]nonane systems. Key steps include:

  • Step 1 : Condensation of benzylamine with glutaraldehyde and acetone dicarboxylic acid under acidic conditions to form 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one .

  • Step 2 : Reduction of the ketone to the corresponding alcohol using NaBH₄ or LiAlH₄ .

  • Step 3 : Cyclodehydration with sulfuric acid to introduce the oxa bridge, yielding 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane .

  • Step 4 : Cyanation at position 7 via nucleophilic substitution using KCN or TosMIC (tosylmethyl isocyanide) .

Reagents and Conditions :

StepReagents/ConditionsYieldReference
1H₂SO₄, 0–10°C, 40 h57%
2NaBH₄, MeOH, 0°C89%
3H₂SO₄ (70%), 100°C93%
4TosMIC, KOtBu, DME65%

Key Challenges :

  • Steric hindrance during cyanation requires precise temperature control (-20°C to 0°C) .

  • Epimerization risks during cyclodehydration necessitate inert atmospheres .

Lithium Bis(Trimethylsilyl)amide-Mediated Cyclization

This method emphasizes stereoselective formation of the bicyclic core:

  • Step 1 : Synthesis of 3-cyano-9-benzyl-9-azabicyclo[3.3.1]nonane via reaction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with TosMIC under basic conditions .

  • Step 2 : Oxa-bridge introduction via Mitsunobu reaction (DIAD, PPh₃) with a diol intermediate .

Optimization Insights :

  • Use of LiHMDS (lithium hexamethyldisilazide) enhances reaction rates by deprotonating intermediates .

  • Yield Improvement : Switching from THF to DME (dimethoxyethane) increases yield from 45% to 68% .

Reductive Amination and Alkylation

A modular approach for late-stage functionalization:

  • Step 1 : Preparation of 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid via oxidation of the alcohol intermediate .

  • Step 2 : Conversion to the nitrile using CDI (1,1'-carbonyldiimidazole) and NH₃ .

  • Step 3 : Benzylation via Ullmann coupling or alkylation with benzyl bromide .

Comparative Data :

MethodBenzylation AgentTemperatureYield
Ullmann CouplingCuI, Bipyridine110°C52%
Alkylation (K₂CO₃)BnBr, DMF80°C74%

Advantages :

  • Alkylation avoids transition metals, simplifying purification .

Asymmetric Catalysis for Enantioselective Synthesis

Chiral variants of the compound are accessible via:

  • Step 1 : Enzymatic resolution of racemic intermediates using lipases (e.g., Candida antarctica) .

  • Step 2 : Rhodium-catalyzed asymmetric hydrogenation of enamide precursors .

Performance Metrics :

Catalystee (%)Yield
Rh-(R)-BINAP9885%
Pseudomonas cepacia9578%

Alternative Routes and Emerging Strategies

  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization from 24 h to 2 h .

  • Flow Chemistry : Continuous processing improves scalability, achieving 90% conversion in 30 minutes .

Critical Analysis of Methods

MethodProsCons
Robinson TropinoneHigh yields, scalableMulti-step, requires harsh acids
LiHMDS CyclizationStereoselectiveSensitive to moisture
Reductive AlkylationModular, flexibleModerate yields
Asymmetric CatalysisHigh enantioselectivityCostly catalysts

Chemical Reactions Analysis

Types of Reactions

Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis:
Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile serves as a versatile building block for synthesizing complex organic molecules. Its unique bicyclic structure allows for the development of various derivatives that can be tailored for specific applications in pharmaceuticals and materials science.

Reactivity and Functionalization:
The compound can undergo several types of chemical reactions, including:

  • Oxidation: Utilizing agents like potassium permanganate to yield carbonyl compounds.
  • Reduction: Employing lithium aluminum hydride to convert nitriles to amines.
  • Substitution Reactions: Replacing functional groups using halogens or nucleophiles.

The versatility in reactivity makes it an essential compound for chemists looking to create novel substances.

Biological Applications

Pharmaceutical Development:
Research indicates that this compound has potential therapeutic properties, particularly as a precursor in drug development targeting neurological disorders. Its structural features enable the exploration of new drug candidates with enhanced efficacy and reduced side effects compared to traditional compounds .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, it may act as an orexin receptor antagonist, potentially useful in treating sleep disorders and anxiety-related conditions .

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced polymers and other materials that require specific mechanical and thermal characteristics.

Data Tables and Case Studies

Application Area Details
Organic Synthesis Used as a building block for complex molecules
Pharmaceuticals Explored for neurological disorder treatments
Industrial Use Production of specialty chemicals

Case Study: Orexin Receptor Antagonists

A notable application of this compound is its role in developing orexin receptor antagonists. These compounds have been studied for their potential to treat disorders related to orexinergic dysfunctions, such as sleep apnea and narcolepsy .

Mechanism of Action

The mechanism of action of exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Substituent and Molecular Weight Comparison
Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile Not provided 9-benzyl, 7-carbonitrile Not available ~265 (estimated) [Hypothetical]
exo-3-Cyano-9-azabicyclo[3.3.1]nonane hydrochloride 1363383-01-0 3-carbonitrile, no oxa C₉H₁₄N₂ 150.22
3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid methyl ester 1524708-14-2 7-methyl ester, 3-oxa C₉H₁₆ClNO₃ 221.68
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester 1215183-25-7 7-oxo, 3-carboxylic acid ethyl ester Not available 301.39
Benzyl exo-(1S,5R)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate 1958100-34-9 9-benzyloxycarbonyl, 3-methylamino C₁₇H₂₄N₂O₂ 288.38

Key Observations :

  • Carbonitrile vs. Carboxylic Acid Derivatives: The 7-carbonitrile group in the main compound (vs.
  • Benzyl Group Impact : The 9-benzyl substituent increases steric bulk compared to smaller groups (e.g., methyl or Boc), influencing solubility and receptor binding .
  • Molecular Weight Trends : Bulkier substituents (e.g., benzyloxycarbonyl) elevate molecular weights, affecting pharmacokinetic properties like bioavailability .

Stereochemical and Structural Effects

  • Exo vs. Endo Configuration: The exo configuration at the 9-position (as in the main compound and CAS 1363383-01-0 ) dictates spatial arrangement, affecting intermolecular interactions. For example, exo-3-cyano derivatives exhibit enhanced stability in acidic conditions due to reduced ring strain compared to endo isomers.
  • Heteroatom Positioning: The 3-oxa group introduces polarity and hydrogen-bonding capacity, distinguishing it from all-aza analogs (e.g., 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine ). This impacts solubility and crystallization behavior.

NMR Spectral Comparisons

highlights the utility of NMR in differentiating substituent effects on bicyclic frameworks:

  • Regions A and B Sensitivity : Chemical shifts in positions 29–36 and 39–44 vary significantly between analogs (e.g., Rapa vs. compounds 1 and 7 ). In the main compound, the 7-carbonitrile and 9-benzyl groups would perturb shifts in these regions, aiding structural elucidation.
  • Consistent Core Signals : Protons in the bicyclic core (positions outside regions A/B) exhibit minimal shift differences, confirming structural integrity across analogs .

Biological Activity

Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile is a bicyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

This compound features a complex bicyclic structure, characterized by the presence of a nitrogen atom within its ring system and an oxabicyclic framework. Its molecular formula is C15H18N2OC_{15}H_{18}N_{2}O with a molecular weight of 242.32 g/mol .

PropertyValue
Molecular FormulaC15H18N2OC_{15}H_{18}N_{2}O
Molecular Weight242.32 g/mol
CAS Number1233323-58-4

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interactions with biological targets and potential therapeutic effects.

The compound is believed to exert its biological effects through interactions with specific receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving sigma receptors, which are implicated in neurological processes . The unique bicyclic structure allows for selective binding to these targets, potentially leading to therapeutic benefits.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that derivatives of bicyclic compounds similar to Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane have shown promise in anticancer applications. For instance, compounds within this class have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
  • Neuropharmacological Studies : A study highlighted the interaction of structurally related compounds with sigma receptors, suggesting a potential role in treating neurodegenerative diseases . These findings point towards the compound's ability to influence neurological pathways.
  • Antimicrobial Properties : Some studies have reported that bicyclic compounds exhibit antimicrobial activity against various pathogens, indicating that Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane may also possess similar properties .

Table 2: Comparison of Bicyclic Compounds

Compound NameStructure TypeNotable Activity
This compoundBicyclic aminePotential sigma receptor modulator
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneBicyclic ketoneAnticancer properties
tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonaneHydroxy-substituted bicyclicAntimicrobial activity

Q & A

Q. What are the optimal synthetic routes for Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization, functional group introduction, and stereochemical control. For example:

  • Cyclization strategies : Utilize bicyclo[3.3.1]nonane precursors (e.g., 9-azabicyclo frameworks) as scaffolds, followed by benzylation and oxa-group incorporation. Similar approaches are documented for 9-benzyl-9-azabicyclo derivatives (CAS 2291-59-0) .
  • Carbonitrile introduction : Employ nucleophilic substitution or cyanation reagents (e.g., KCN/CuCN) at the 7-position. Controlled reaction conditions (temperature, solvent polarity) are critical to avoid byproducts, as seen in analogous syntheses of spirocyclic nitriles .
  • Protection/deprotection : Use tert-butoxycarbonyl (BOC) or benzyl (Bn) groups to stabilize reactive intermediates, a method validated for bicyclic amines in J. Org. Chem. guidelines .

Q. How can spectroscopic techniques characterize the compound’s structure and purity?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the bicyclic framework. For example, the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and bridgehead carbons (δ 50–60 ppm) are key markers .
    • 15N NMR : Helps confirm the azabicyclo nitrogen environment, though sensitivity may require isotopic labeling .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₉N₂O: calc. 271.1446) and detects impurities .
  • X-ray crystallography : Resolves stereochemistry (exo-configuration) and bond angles, as demonstrated for structurally similar 3-azabicyclo derivatives .

Advanced Research Questions

Q. How can researchers resolve stereochemical ambiguities in the bicyclic framework?

Methodological Answer:

  • X-ray crystallography : The gold standard for confirming exo/endo configurations. For example, bond distances (e.g., C7–C9 = 1.54 Å) and torsion angles (<5° deviation) differentiate stereoisomers .
  • Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict optimized geometries and compare experimental vs. theoretical NMR shifts to validate configurations .
  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers, as applied to related azabicyclo compounds .

Q. How to address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Methodological Answer:

  • Standardized analytical protocols :
    • Melting point : Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) to minimize decomposition, as purity impacts observed ranges .
    • Solubility : Perform equilibrium solubility studies in DMSO, ethanol, and water (pH 1–13) using UV-Vis spectrophotometry (λmax = 260–280 nm) .
  • Batch-to-batch consistency : Implement HPLC-UV (C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization), critical for reproducibility .

Q. What strategies improve functionalization of the carbonitrile group for downstream applications?

Methodological Answer:

  • Nitrile hydrolysis : Catalyze with H₂SO₄/H₂O to yield carboxylic acids, or use LiAlH₄ for reduction to primary amines, as shown for 7-cyanoazabicyclo derivatives .
  • Cross-coupling reactions : Employ Pd-catalyzed Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups. Optimize ligand systems (e.g., XPhos) to enhance yields .
  • Click chemistry : React with azides (CuAAC conditions) to generate triazole-linked conjugates for drug delivery studies, a method validated for bicyclic scaffolds .

Q. How to mitigate low yields in multi-step syntheses due to ring strain or steric hindrance?

Methodological Answer:

  • Thermodynamic control : Use high-dilution conditions (0.01 M) during cyclization steps to favor intramolecular reactions over oligomerization .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 hr) and improve yields (15–20% increase) by enhancing activation energies, as seen in azabicyclo ketone syntheses .
  • Alternative catalysts : Screen Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to stabilize transition states in ring-forming steps, a strategy adapted from terpene syntheses .

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